2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a benzoyloxy group, and an amine group, making it a versatile molecule for research and industrial use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl and benzoyloxy components. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired bonds. For example, the hydroxyphenyl group can be synthesized through the hydroxylation of phenyl compounds, while the benzoyloxy group can be introduced via benzoylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkyl groups. The reaction conditions may vary depending on the specific nucleophile and substrate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and organic materials.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases, as the compound's structure allows for interactions with specific biological targets.
Industry: The compound can be used in the production of specialty chemicals, coatings, and other industrial products.
Wirkmechanismus
The mechanism by which 2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The specific mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride: This compound has a similar structure but with a different position of the hydroxy group on the phenyl ring.
2-(3-Hydroxyphenyl)-2-benzoyloxyethanol:
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and interact with different biological targets makes it a valuable compound for research and industrial use.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its properties and applications, but its current uses highlight its importance in various fields.
Eigenschaften
CAS-Nummer |
119610-70-7 |
---|---|
Molekularformel |
C15H16ClNO3 |
Molekulargewicht |
293.74 g/mol |
IUPAC-Name |
[2-amino-1-(3-hydroxyphenyl)ethyl] benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO3.ClH/c16-10-14(12-7-4-8-13(17)9-12)19-15(18)11-5-2-1-3-6-11;/h1-9,14,17H,10,16H2;1H |
InChI-Schlüssel |
XIJBPVPJFOSNHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC(CN)C2=CC(=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.